An In-Depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone (CAS: 58966-27-1): Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 1-(2-Methyl-5-nitrophenyl)ethanone (CAS: 58966-27-1): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methyl-5-nitrophenyl)ethanone, a valuable nitroaromatic ketone intermediate in organic synthesis. The document details its physicochemical properties, outlines robust synthetic protocols, and explores its reactivity and potential applications, particularly as a precursor to bioactive heterocyclic compounds. This guide is intended to be a practical resource for researchers in medicinal chemistry, process development, and materials science, offering insights into the strategic use of this versatile building block. While specific experimental spectral data for this compound is not widely available in public databases, this guide provides expected characterization data based on established principles and analysis of analogous structures.
Introduction and Physicochemical Properties
1-(2-Methyl-5-nitrophenyl)ethanone, also known as 2'-methyl-5'-nitroacetophenone, is a substituted aromatic ketone that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its structure, featuring a reactive acetyl group and a nitro moiety on a substituted benzene ring, allows for a diverse range of chemical transformations. The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic systems, while the ketone functionality can undergo numerous condensation and addition reactions.
Table 1: Physicochemical Properties of 1-(2-Methyl-5-nitrophenyl)ethanone [1][2]
| Property | Value |
| CAS Number | 58966-27-1 |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 54-55 °C[2] |
| Boiling Point | 268.3 ± 20.0 °C (Predicted)[2] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted)[2] |
| InChIKey | GOECEMHOAOBUEA-UHFFFAOYSA-N |
Synthesis of 1-(2-Methyl-5-nitrophenyl)ethanone
The synthesis of 1-(2-Methyl-5-nitrophenyl)ethanone can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.
Primary Synthetic Route: Electrophilic Nitration of 2'-Methylacetophenone
The most direct and commonly cited method for the preparation of 1-(2-Methyl-5-nitrophenyl)ethanone is the electrophilic nitration of 2'-methylacetophenone.[3] In this reaction, the aromatic ring is activated by the methyl group and deactivated by the acetyl group. The methyl group is an ortho-, para-director, while the acetyl group is a meta-director. The directing effects of these two substituents work in concert to favor nitration at the 5-position, which is para to the activating methyl group and meta to the deactivating acetyl group.
Caption: Synthesis of 1-(2-Methyl-5-nitrophenyl)ethanone via nitration.
Step-by-Step Experimental Protocol: [3]
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool 120 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.
-
Addition of Starting Material: Slowly add 53.6 g of 2'-methylacetophenone to the cooled sulfuric acid while maintaining the temperature at -10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 32 mL of 70% nitric acid to 48 mL of concentrated sulfuric acid. Cool this mixture.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2'-methylacetophenone in sulfuric acid, ensuring the reaction temperature is maintained between -9 °C and 0 °C. Stir the reaction mixture for 2.5 hours within this temperature range.
-
Work-up: Pour the reaction mixture over 800 g of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing: Wash the organic phase sequentially with water, a saturated sodium carbonate solution, water again, and finally with brine.
-
Drying and Isolation: Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a pale yellow oil.
-
Purification: The crude oil can be crystallized from 95% ethanol to yield the final product. Further recrystallization from hexane can be performed to achieve higher purity.[3] The melting point of the purified product is reported to be around 53-55 °C.[2][3]
Causality in Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the reaction rate, thus ensuring higher selectivity for the desired mononitro product.
-
Sulfuric Acid as a Catalyst and Solvent: Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. It also serves as a solvent for the reactants.
-
Aqueous Work-up and Neutralization: Pouring the reaction mixture into ice water quenches the reaction and precipitates the organic product. The subsequent washing with sodium carbonate solution neutralizes any remaining acids.
Alternative Synthetic Route: Friedel-Crafts Acylation of 4-Nitrotoluene
An alternative approach involves the Friedel-Crafts acylation of 4-nitrotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5]
Caption: Friedel-Crafts acylation of 4-nitrotoluene.
In this electrophilic aromatic substitution, the methyl group is an ortho-, para-director, while the nitro group is a strong deactivating meta-director. The acylation will preferentially occur at the position that is ortho to the activating methyl group and meta to the deactivating nitro group, leading to the desired product.
General Experimental Protocol (Adapted): [6]
-
Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.
-
Addition of Substrate: Add 4-nitrotoluene to the reaction mixture, maintaining the low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.
Self-Validating System: The success of this synthesis is validated by the distinct physical properties of the product (melting point) and its spectroscopic characterization, which should match the expected data for 1-(2-Methyl-5-nitrophenyl)ethanone.
Spectroscopic Characterization
While a comprehensive, publicly available dataset of the ¹H NMR, ¹³C NMR, IR, and mass spectra for 1-(2-Methyl-5-nitrophenyl)ethanone is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 1-(2-Methyl-5-nitrophenyl)ethanone
| Technique | Expected Features |
| ¹H NMR | - A singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm.- A singlet for the aromatic methyl protons (Ar-CH₃) around δ 2.4-2.6 ppm.- A set of aromatic protons in the δ 7.5-8.5 ppm region, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | - A signal for the acetyl methyl carbon around δ 25-30 ppm.- A signal for the aromatic methyl carbon around δ 20-25 ppm.- A signal for the ketone carbonyl carbon (C=O) in the range of δ 195-205 ppm.- Aromatic carbon signals between δ 120-150 ppm. |
| IR (Infrared) | - A strong absorption band for the carbonyl (C=O) stretch around 1680-1700 cm⁻¹.- Strong absorption bands for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-H stretching bands for the methyl and aromatic protons. |
| MS (Mass Spec.) | - A molecular ion peak (M⁺) at m/z = 179.- A prominent fragment ion corresponding to the loss of a methyl group (M-15) at m/z = 164.- A fragment ion corresponding to the acetyl cation (CH₃CO⁺) at m/z = 43. |
Reactivity and Applications in Drug Discovery
1-(2-Methyl-5-nitrophenyl)ethanone is a versatile building block primarily due to the reactivity of its nitro and acetyl groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acidic media, or catalytic hydrogenation. This transformation yields 1-(5-amino-2-methylphenyl)ethanone, a key precursor for the synthesis of various heterocyclic scaffolds.[7]
Caption: Reduction of the nitro group to form the corresponding amine.
Synthesis of Quinolines via Friedländer Annulation
The resulting 1-(5-amino-2-methylphenyl)ethanone is a valuable substrate for the Friedländer annulation, a classic method for synthesizing quinolines. This involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, such as another ketone, in the presence of a base or acid catalyst.[7]
Step-by-Step Experimental Protocol for Quinoline Synthesis: [7]
-
Reaction Setup: In a round-bottom flask, combine 1.49 g (10 mmol) of 1-(2-Amino-5-methylphenyl)ethanone and 1.20 g (10 mmol) of acetophenone.
-
Addition of Reagents: Add 20 mL of ethanol to the flask, followed by 0.5 mL of a 10 M aqueous solution of potassium hydroxide.
-
Reaction: Heat the reaction mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure quinoline derivative.
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.
Potential Applications in the Synthesis of Other Heterocycles
The presence of both an acetyl and a nitro (or amino) group on the aromatic ring makes 1-(2-Methyl-5-nitrophenyl)ethanone a precursor for the synthesis of other important heterocyclic systems, such as benzodiazepines and various fused-ring structures.[8]
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential for toxicity and as energetic materials.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Contact: Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from heat and strong oxidizing agents.
Hazard Statements (based on similar compounds): [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (based on similar compounds): [2]
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Note: A specific Safety Data Sheet (SDS) for CAS number 58966-27-1 should be consulted for detailed and up-to-date safety information.
Conclusion
1-(2-Methyl-5-nitrophenyl)ethanone is a strategically important intermediate in organic synthesis. Its preparation via the nitration of 2'-methylacetophenone is a well-established and regioselective process. The true value of this compound lies in its potential for further functionalization, particularly the reduction of the nitro group to an amine, which opens up a plethora of synthetic possibilities for the construction of medicinally relevant heterocyclic scaffolds such as quinolines. This technical guide provides a solid foundation for researchers to understand and utilize this versatile building block in their synthetic endeavors.
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